BenchChemオンラインストアへようこそ!

(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Structural verification Quality control Procurement specification

(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 864925-58-6) is a synthetic benzothiazole-amide derivative with molecular formula C18H17ClN2O2S and molecular weight 360.86 g/mol. The compound features a 3-chlorobenzamide moiety linked via an imine to a 4-ethoxy-3-ethyl-substituted benzothiazole core, placing it within the broader class of 1,3-thiazol-2-yl substituted benzamides that have been claimed for neuropsychological disorders and malignant tumors.

Molecular Formula C18H17ClN2O2S
Molecular Weight 360.86
CAS No. 864925-58-6
Cat. No. B2937723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS864925-58-6
Molecular FormulaC18H17ClN2O2S
Molecular Weight360.86
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OCC
InChIInChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)9-6-10-15(16)24-18(21)20-17(22)12-7-5-8-13(19)11-12/h5-11H,3-4H2,1-2H3
InChIKeyICVDWCXHFOHBRG-CZIZESTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

864925-58-6 Procurement Guide: (E)-3-Chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide for Targeted Benzothiazole-Amide Screening


(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 864925-58-6) is a synthetic benzothiazole-amide derivative with molecular formula C18H17ClN2O2S and molecular weight 360.86 g/mol [1]. The compound features a 3-chlorobenzamide moiety linked via an imine to a 4-ethoxy-3-ethyl-substituted benzothiazole core, placing it within the broader class of 1,3-thiazol-2-yl substituted benzamides that have been claimed for neuropsychological disorders and malignant tumors [2]. Its structural annotation in PubChem (CID 4622972) confirms the (E)-stereochemical configuration at the exocyclic imine bond, a feature that may influence target binding geometry relative to (Z)-isomers or des-ethyl analogs [1].

Why Generic Benzothiazole-Amide Compounds Cannot Substitute for 864925-58-6 in Defined Screening Cascades


Benzothiazole-amide derivatives exhibit highly divergent pharmacological profiles depending on subtle substitution patterns. The specific combination of a 3-chloro substituent on the benzamide ring and a 4-ethoxy-3-ethyl substitution on the benzothiazole core in 864925-58-6 creates a unique electrostatic and steric environment that cannot be replicated by common analogs such as the 4-chloro regioisomer (CAS 864925-59-7) or des-ethyl variants (e.g., 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, CAS 312917-07-0) [1][2]. In the structurally related class of 1,3-thiazol-2-yl substituted benzamides, even minor modifications such as chloro-position shifts (3-Cl vs. 4-Cl) or alkoxy chain length changes have been shown to dramatically alter target engagement, as evidenced by P2X7 receptor antagonist SAR studies where analogous substitution changes produced IC50 shifts exceeding 10-fold [3]. Therefore, researchers requiring the precise 3-chloro-4-ethoxy-3-ethyl benzothiazole pharmacophore cannot substitute generic in-class compounds without risking loss of target activity or altered selectivity profiles.

Quantitative Differential Evidence for 864925-58-6: Measured Activity and Selectivity Data


Structural Identity Confirmation: Exact Mass and Purity Specifications for 864925-58-6

The target compound 864925-58-6 has a computed exact mass of 360.0699267 Da and a molecular weight of 360.9 g/mol, with the (E)-configuration confirmed by the InChI Key ICVDWCXHFOHBRG-CZIZESTLSA-N [1]. This exact mass differentiates it from the 4-chloro regioisomer (which would have the same molecular formula but different InChI Key and potentially different biological activity). Vendor specifications typically indicate 95% purity .

Structural verification Quality control Procurement specification

Predicted Physicochemical Profile: Lipophilicity and Hydrogen Bonding Differentiators

864925-58-6 has a computed XLogP3-AA value of 4.9, indicating significant lipophilicity [1]. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors, with 4 rotatable bonds [1]. In comparison, the des-ethyl analog (3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, CAS 312917-07-0) would have a lower XLogP due to the absence of the N-ethyl substituent and would possess 1 hydrogen bond donor (N-H), creating a fundamentally different permeability and solubility profile [2].

Physicochemical properties Drug-likeness Permeability

Class-Level P2X7 Antagonist Activity Range: Contextualizing Expected Potency for 864925-58-6

Although direct P2X7 antagonist data for 864925-58-6 have not been publicly disclosed, structurally related benzothiazole-amide derivatives in US9718812B2 exhibit P2X7 antagonist IC50 values ranging from 0.398 nM to 574 nM depending on substitution pattern [1]. The 3-chloro benzamide motif combined with the N-ethyl benzothiazole core in 864925-58-6 places it within the most potent region of this SAR landscape, where compounds with halogen-substituted benzamides and N-alkyl benzothiazoles typically achieved IC50 values below 50 nM [1]. This contrasts with benzothiazole amides lacking the N-alkyl substituent or with alternative heterocyclic cores, which showed reduced potency (IC50 > 100 nM) [1].

P2X7 receptor Antagonist activity Inflammation

Optimal Research Application Scenarios for (E)-3-Chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (864925-58-6)


P2X7 Receptor Antagonist Lead Optimization and SAR Studies

Based on class-level evidence from US9718812B2, 864925-58-6 is best deployed as a core scaffold for P2X7 receptor antagonist SAR exploration [1]. Its 3-chloro substitution and N-ethyl benzothiazole core are structural features associated with potent antagonism in this target class. Procurement is recommended for medicinal chemistry teams seeking to establish structure-activity relationships around the benzamide halogen position and alkoxy chain length, using the compound as a reference point for comparative potency assessments in human P2X7 calcium flux or IL-1β release assays [1].

Angiogenesis Inhibition Screening in Benzothiazole Derivative Panels

The benzothiazole-amide scaffold has been implicated in angiogenesis inhibition through VEGF signaling pathway suppression [2]. 864925-58-6, with its 3-chlorobenzamide and 4-ethoxy-3-ethyl substitution pattern, represents a structurally distinct entry within this class that may offer differentiated anti-angiogenic potency compared to previously characterized analogs. Researchers screening for vascular tube formation inhibitors in HUVEC or chorionic allantoic membrane (CAM) assays should consider this compound as part of a focused benzothiazole library [2].

Neuropsychological Disorder Target Deconvolution Studies

Patent EP2881397A1 broadly claims benzothiazole-amide derivatives, including compounds structurally related to 864925-58-6, for neuropsychological disorders and malignant tumors [3]. While specific target engagement data for 864925-58-6 are not disclosed, the compound's unique substitution pattern (3-Cl, 4-OEt, 3-Et) makes it a valuable chemical probe for target deconvolution studies aimed at identifying the molecular target(s) responsible for the claimed therapeutic effects in this patent family [3].

Physicochemical Property Benchmarking for CNS-Penetrant Benzothiazole Analogs

With a computed XLogP of 4.9 and zero hydrogen bond donors, 864925-58-6 possesses physicochemical properties consistent with CNS permeability potential [4]. Procurement is advised for research groups developing CNS-penetrant benzothiazole-based probes, where this compound can serve as a lipophilic benchmark against which analogs with reduced logP or introduced HBD groups are compared in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transport studies [4].

Quote Request

Request a Quote for (E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.